An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's chemical identity, structural features, and known physical and chemical characteristics. The guide synthesizes information from publicly available databases and scientific literature to provide a reliable resource for laboratory work and further research. While experimental data for some properties are limited, this guide presents computed values and inferences from analogous structures to offer a complete profile.
Introduction
4-Amino-3,5,6-trichloropyridine-2-carbonitrile, also known as 4-amino-3,5,6-trichloropicolinonitrile, is a highly functionalized pyridine derivative. Its structural complexity, featuring a nitrile group, an amino group, and three chlorine atoms on the pyridine ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a wide range of chemical transformations, making it a molecule of significant interest in the development of new biologically active compounds. This guide aims to consolidate the available physicochemical data for this compound to facilitate its use in research and development.
Chemical Identity and Structure
The fundamental identification of a chemical compound is crucial for any scientific endeavor. The following table summarizes the key identifiers for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | PubChem[1] |
| CAS Number | 14143-60-3 | PubChem[1] |
| Molecular Formula | C₆H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 222.46 g/mol | Atomaxchem[2] |
| Canonical SMILES | C1(=C(C(=NC(=C1Cl)Cl)C(#N))Cl)N | PubChem[1] |
| InChI | InChI=1S/C6H2Cl3N3/c7-3-2(1-10)12-6(9)4(8)5(3)11/h(H2,11,12) | PubChem[1] |
| InChIKey | AZYYQVGBVUCIEO-UHFFFAOYSA-N | PubChem[1] |
The structure of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is depicted below:
Caption: 2D structure of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Physicochemical Properties
A combination of experimental and computed data is presented to provide a comprehensive understanding of the physicochemical properties of this compound.
Physical State and Appearance
Melting and Boiling Point
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Melting Point: An experimental melting point for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile has not been reported in the reviewed literature. For comparison, the related compound 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has a melting point of approximately 200°C (with decomposition)[3].
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Boiling Point: Due to the presence of multiple polar functional groups and a relatively high molecular weight, it is expected that this compound will decompose at elevated temperatures before boiling under atmospheric pressure.
Solubility
Quantitative solubility data for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is not available. However, qualitative information for structurally similar compounds suggests it has low to moderate solubility in water and a higher solubility in various organic solvents.
Predicted Solubility Profile:
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Water: Low to moderate
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Organic Solvents (e.g., acetone, xylene, ethanol, isopropanol, dimethylformamide, dimethyl sulfoxide): Moderate to high
pKa
The acid dissociation constant (pKa) for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile has not been experimentally determined or reported. The molecule possesses both a basic amino group and the weakly basic nitrogen of the pyridine ring. The acidity of the amino protons and the basicity of the nitrogen atoms are influenced by the electron-withdrawing effects of the three chlorine atoms and the nitrile group.
Computed Properties
The following table summarizes key physicochemical properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile computed by PubChem. These values are useful for predicting the compound's behavior in various systems.
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 220.931430 | PubChem[1] |
| Monoisotopic Mass | 220.931430 | PubChem[1] |
| Topological Polar Surface Area | 62.7 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 213 | PubChem[1] |
Spectral Data
Detailed experimental spectra for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile are not widely available. The following sections describe the expected spectral characteristics based on its structure and data from related compounds.
Mass Spectrometry
A GC-MS data source for this compound is listed on SpectraBase, indicating that the molecule is amenable to this analytical technique. The mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the three chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile would be expected to exhibit characteristic absorption bands for its functional groups:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
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C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
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C-Cl stretching: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum would be expected to be simple, showing a broad singlet for the two protons of the amino group (–NH₂). The chemical shift of this signal would be dependent on the solvent and concentration.
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¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon of the nitrile group (–C≡N) would appear in the region of 115-125 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the positions of the chlorine, amino, and nitrile substituents.
Synthesis and Reactivity
Synthetic Approach
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a key intermediate in the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. A patented method describes its preparation via the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile[4][5].
The general reaction scheme is as follows:
Caption: Key reactivity of the nitrile group.
Safety and Handling
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is classified as a hazardous substance. The following GHS hazard statements apply:
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H301: Toxic if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Analytical Methods
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the analysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Typical HPLC Conditions:
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Column: C18 stationary phase
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Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).[7]
-
Detection: UV detection.
This method can be adapted for purity assessment, reaction monitoring, and quantitative analysis.
Conclusion
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a valuable synthetic intermediate with a rich chemical functionality. This technical guide has consolidated the available data on its physicochemical properties, providing a foundation for its safe and effective use in a research and development setting. While there are gaps in the experimental data for some properties, the provided information from computational models and analogous compounds offers valuable insights. Further experimental characterization of this compound would be a valuable contribution to the chemical literature.
References
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- CN101565400B. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- CN1923810A. (n.d.). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Google Patents.
-
ChemBK. (2024, April 10). 4-amino-3,5,6-trichloropicolinic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro-. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
Sources
- 1. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | C6H2Cl3N3 | CID 84225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-3,5,6-trichloropyridine-2-carbonitrile | CAS:14143-60-3 | Atomaxchem [en.atomaxchem.com]
- 3. chembk.com [chembk.com]
- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 5. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | SIELC Technologies [sielc.com]
